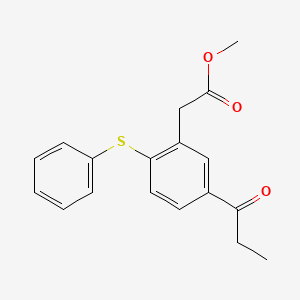

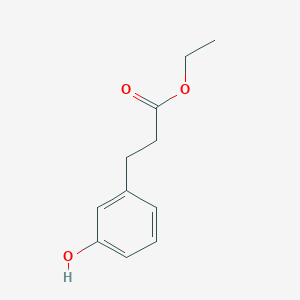

Ethyl 3-(3-hydroxyphenyl)propanoate

Descripción general

Descripción

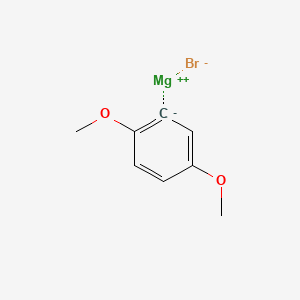

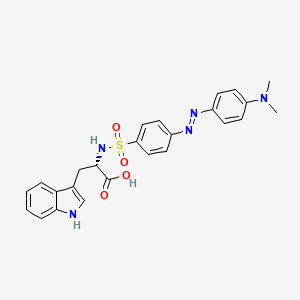

Ethyl 3-(3-hydroxyphenyl)propanoate is an ester . Esters are organic compounds that feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Molecular Structure Analysis

The molecular formula of this compound is C11H14O3 . This compound has a molecular weight of 194.227 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 308.2±17.0 °C at 760 mmHg, and a flash point of 128.6±13.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación

Polymorphism Characterization

- Study : A detailed analysis of two polymorphic forms of a similar compound to Ethyl 3-(3-hydroxyphenyl)propanoate was conducted using spectroscopic and diffractometric techniques. This study highlights the challenges in analytical and physical characterization due to the similarity of these forms (Vogt et al., 2013).

Enzyme-Catalyzed Synthesis

- Application : A multienzymatic procedure was developed for synthesizing highly enantiomerically enriched acids starting from racemic ethyl 3-hydroxyphenyl propanoates, demonstrating the compound's relevance in stereoselective synthesis (Brem et al., 2010).

Bioreduction for Pharmaceutical Intermediates

- Use : The compound was used as a key intermediate in the stereoselective bioreduction process for producing antidepressant drugs. This highlights its importance in pharmaceutical synthesis (Ren et al., 2019).

Renewable Building Block for Materials

- Innovation : Exploring a naturally occurring phenolic compound similar to this compound for enhancing reactivity in materials science, particularly in forming specific properties of benzoxazine to aliphatic molecules (Trejo-Machin et al., 2017).

Selective Hydrolysis Studies

- Research Focus : Studying the pH-dependence and hydrolysis behavior of various esters, including compounds structurally similar to this compound, provides insights into their chemical stability and reactivity (Chan et al., 2008).

Reductive Intramolecular Cyclization

- Chemical Synthesis : Investigating the reductive cyclization of bromo esters, closely related to this compound, for producing specific carboxylates. This study offers insights into novel synthesis pathways in organic chemistry (Esteves et al., 2005).

Short Synthesis Approaches

- Methodology : Demonstrating a short and effective synthesis method for derivatives of this compound, which is crucial for efficient production in pharmaceutical and chemical industries (Nagel et al., 2011).

Enantiomeric Neolignans Isolation

- Natural Products Chemistry : Isolating and characterizing enantiomeric neolignans, where this compound serves as a structural component, from natural sources like Lobelia Chinensis (Chen et al., 2010).

Synthesis of Novel Precursors

- Pharmaceutical Development : Utilizing Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a derivative of the main compound, as a precursor for synthesizing specific quinoline diones, highlighting its role in developing new pharmaceutical compounds (Thakur et al., 2015).

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Ethyl 3-(3-hydroxyphenyl)propanoate plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It interacts with enzymes such as 3-(3-hydroxyphenyl)propionate hydroxylase, which catalyzes the hydroxylation of the aromatic ring . This interaction is crucial for the degradation of phenylpropanoid compounds, ultimately yielding succinate, acetaldehyde, and pyruvate . These interactions highlight the compound’s role in metabolic pathways and its importance in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular function. For instance, its role in the degradation of aromatic compounds can impact cellular metabolism by altering the levels of key metabolites such as succinate and pyruvate . Additionally, the compound’s effects on gene expression and cell signaling pathways can influence cellular responses to environmental changes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to 3-(3-hydroxyphenyl)propionate hydroxylase, facilitating the hydroxylation of the aromatic ring . This binding interaction is essential for the compound’s role in the degradation of phenylpropanoid compounds. Additionally, the compound’s ability to modulate enzyme activity can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can be stable under certain conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and function. At higher doses, it can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of aromatic compounds. The compound is metabolized through a branched meta-cleavage pathway, ultimately yielding succinate, acetaldehyde, and pyruvate . Enzymes such as 3-(3-hydroxyphenyl)propionate hydroxylase play a key role in this metabolic process. The compound’s involvement in these pathways highlights its importance in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can impact its biochemical effects and overall function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its role in cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

ethyl 3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECGNJSXCCKHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569931 | |

| Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34708-60-6 | |

| Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)

![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)